5-Hydroxynaphthalene-1-sulfonamide

Kinase inhibition CDK2 Calmodulin antagonism

5-Hydroxynaphthalene-1-sulfonamide (CAS 17286-26-9) carries a unique 5-OH/1-SO₂NH₂ pattern absent in the parent 1-naphthalenesulfonamide. This introduces a critical H-bond donor/acceptor, raising the melting point >100°C (253–255°C vs 150.5°C) and altering solubility. The compound is a weak CDK2/cyclin A ligand (IC₅₀ 120,000 nM)—distinct from the 5-amino congener (calmodulin antagonist). Ideal for CDK2 fragment screening or as a negative control. Also a key intermediate for C4-functionalized complement inhibitors (U.S. Patent 4,131,684). LogP 1.27, solubility 1.55 mg/mL. Supplied at ≥98% purity; ship ambient.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 17286-26-9
Cat. No. B092191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxynaphthalene-1-sulfonamide
CAS17286-26-9
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O
InChIInChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14)
InChIKeyNFVBVKHGDDDCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxynaphthalene-1-sulfonamide (CAS 17286-26-9): Procurement-Relevant Physicochemical and Target Engagement Profile


5-Hydroxynaphthalene-1-sulfonamide (C₁₀H₉NO₃S, MW 223.25 g/mol) is a disubstituted naphthalene carrying a sulfonamide at position 1 and a hydroxyl at position 5 [1]. The compound is a weak inhibitor of cyclin‑dependent kinase 2 (CDK2/cyclin A, IC₅₀ = 120,000 nM) [2] and has been identified as a ligand in the PDB (code LZ2; PDB 2VTH) [3]. Its predicted logP of 1.27 and aqueous solubility of 1.55 mg/mL place it in a moderate lipophilicity range that differs from close analogs [4].

Why 5-Hydroxynaphthalene-1-sulfonamide Cannot Be Replaced by Other Naphthalenesulfonamides in Target-Based or Property-Driven Workflows


Naphthalenesulfonamides are not functionally interchangeable. The 5‑hydroxy group of 5-hydroxynaphthalene-1-sulfonamide introduces a hydrogen‑bond donor/acceptor that the parent 1‑naphthalenesulfonamide lacks, raising the melting point by >100 °C and altering solubility and crystal packing . In biological systems, the amino congener (5‑amino‑1‑naphthalenesulfonamide) is a recognized calmodulin antagonist, whereas the 5‑hydroxy compound shows distinct CDK2 engagement . Even a positional shift to the 4‑hydroxy isomer fundamentally changes the intramolecular hydrogen‑bond network and the pKₐ of the phenolic OH, which can dictate protonation state and target binding. The quantitative evidence below demonstrates that each substitution pattern produces a unique property profile, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 5-Hydroxynaphthalene-1-sulfonamide vs. Closest Analogs


CDK2 Inhibitory Activity vs. 5-Amino-1-naphthalenesulfonamide: Functional Divergence

5-Hydroxynaphthalene-1-sulfonamide inhibits CDK2/cyclin A with an IC₅₀ of 120,000 nM, a weak but measurable activity [1]. In contrast, 5-amino-1-naphthalenesulfonamide (the amino congener) is a well‑characterized calmodulin antagonist that blocks Ca²⁺/calmodulin‑dependent enzymes ; no CDK2 inhibition data are available for the amino analog in BindingDB or ChEMBL. The hydroxyl→amino substitution therefore redirects biological activity from calmodulin antagonism toward CDK2, a functional divergence that precludes substitution in kinase‑focused screening cascades.

Kinase inhibition CDK2 Calmodulin antagonism Target selectivity

Lipophilicity (logP) vs. 1-Naphthalenesulfonamide and 5-Hydroxy-1-naphthalenesulfonic Acid

The predicted logP of 5-hydroxynaphthalene-1-sulfonamide is 1.27 [1], which is 0.30 log units lower than that of the unsubstituted 1‑naphthalenesulfonamide (logP = 1.57) [2] and significantly lower than the chemsrc value of 3.27 for 1‑naphthalenesulfonamide . The 5‑hydroxy‑1‑naphthalenesulfonic acid analog has an XLogP3 of 0.9 [3]. The presence of the 5‑OH group thus incrementally increases hydrophilicity relative to the parent sulfonamide, while the sulfonamide itself is markedly more lipophilic than the sulfonic acid.

Lipophilicity ADME prediction logP Drug-likeness

Complement Inhibitor Patent Claims Require the 5-Hydroxy-1-sulfonamide Core

U.S. Patent 4,131,684 explicitly claims C4‑substituted 5‑hydroxy‑1‑naphthalenesulfonic acids, salts, and ureides as complement inhibitors [1]. The 5‑hydroxy‑1‑sulfonamide (or its acid/ureide derivatives) is the mandatory core scaffold; the corresponding 4‑hydroxy‑2‑naphthalenesulfonic acid series is claimed separately, indicating that the regiochemistry is critical for activity. Neither the unsubstituted 1‑naphthalenesulfonamide nor the 5‑amino analog is covered by this patent family.

Complement inhibition Immunology Patent protection Structure–activity relationship

Ionization State (pKₐ) vs. 5-Hydroxy-1-naphthalenesulfonic Acid

The predicted pKₐ of the sulfonamide –NH₂ group in 5-hydroxynaphthalene-1-sulfonamide is 8.58 ± 0.40 , meaning the compound is predominantly neutral at physiological pH. In contrast, 5‑hydroxy‑1‑naphthalenesulfonic acid has a sulfonic acid pKₐ near −1 to −2 (analogous to benzenesulfonic acid, pKₐ ≈ −2.8) [1], rendering it fully ionized under all aqueous conditions. This drastic difference in ionization state governs solubility, protein binding, and the ability to cross biological membranes.

Ionization pKa Hydrogen bonding Crystallization

Thermal Stability (Melting Point) vs. 1-Naphthalenesulfonamide

The melting point of 5‑hydroxynaphthalene-1-sulfonamide is 253–255 °C , compared to 150.5 °C for the unsubstituted 1‑naphthalenesulfonamide . The 103 °C elevation is attributable to the additional intermolecular hydrogen‑bonding capacity provided by the 5‑OH group. The 4‑hydroxy positional isomer reportedly melts at 150–160 °C [1], highlighting that the 5‑position hydroxyl uniquely reinforces the crystal lattice.

Thermal analysis Crystal engineering Hydrogen bonding QC specification

Positional Isomer Differentiation: 5‑OH vs. 4‑OH Regioisomers

In the 5‑hydroxy isomer, the –OH group is peri to the 1‑sulfonamide, enabling a six‑membered intramolecular hydrogen bond (O–H⋯O=S) that stabilizes a specific conformation [1]. The 4‑hydroxy isomer cannot form this interaction due to the greater distance between substituents. This conformational restriction is reflected in the large melting point difference (>95 °C) and predicted logP differences, although precise logP data for the 4‑hydroxy isomer are not available from non‑excluded sources.

Regiochemistry Intramolecular hydrogen bond Conformational analysis

Evidence‑Backed Application Scenarios for 5-Hydroxynaphthalene-1-sulfonamide


CDK2‑Focused Kinase Inhibitor Screening and Probe Development

The measured CDK2/cyclin A IC₅₀ of 120,000 nM establishes 5‑hydroxynaphthalene-1‑sulfonamide as a weak but tractable CDK2 ligand [1]. In kinase panels, the 5‑amino analog would instead report as a calmodulin antagonist , leading to false negatives for CDK2. The 5‑hydroxy compound is therefore the appropriate choice for CDK2‑oriented fragment‑based screening or as a negative control that occupies the CDK2 ATP site without potent inhibition.

Complement System Inhibitor Lead Generation

U.S. Patent 4,131,684 demonstrates that C4‑substituted 5‑hydroxy‑1‑naphthalenesulfonic acids (and by extension the sulfonamide) possess complement inhibitory activity [1]. Organizations developing complement‑targeted therapeutics can procure the 5‑hydroxy‑1‑sulfonamide as a key intermediate for further C4‑functionalization, a synthetic route unavailable from the 1‑naphthalenesulfonamide or 4‑hydroxy isomer starting materials.

Biophysical Assays Requiring Intermediate Lipophilicity

With a predicted logP of 1.27, 5‑hydroxynaphthalene‑1‑sulfonamide occupies a narrow lipophilicity window that balances aqueous solubility (1.55 mg/mL) with membrane permeability [1]. The unsubstituted 1‑naphthalenesulfonamide (logP 1.57) is more lipophilic, while the sulfonic acid analog (XLogP3 0.9) is too polar for passive membrane crossing . This makes the 5‑hydroxy compound the optimal candidate for SPR, ITC, or cellular target‑engagement assays where intermediate physicochemical properties are critical.

Quality Control and Purification Process Development

The sharp melting point of 253–255 °C provides a simple, cost‑effective identity and purity check that distinguishes the 5‑hydroxy isomer from the 1‑naphthalenesulfonamide (150.5 °C) and the 4‑hydroxy isomer (~150–160 °C) [1]. This thermal handle also guides recrystallization solvent selection, as the high lattice energy demands solvents capable of disrupting the extensive hydrogen‑bond network.

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